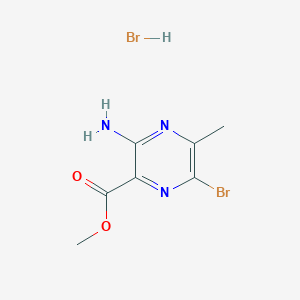

Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide

CAS No.:

Cat. No.: VC16520017

Molecular Formula: C7H9Br2N3O2

Molecular Weight: 326.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9Br2N3O2 |

|---|---|

| Molecular Weight | 326.97 g/mol |

| IUPAC Name | methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate;hydrobromide |

| Standard InChI | InChI=1S/C7H8BrN3O2.BrH/c1-3-5(8)11-4(6(9)10-3)7(12)13-2;/h1-2H3,(H2,9,10);1H |

| Standard InChI Key | OWXOFYZNQKHZQP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(C(=N1)N)C(=O)OC)Br.Br |

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide belongs to the pyrazine family, a class of heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4. The compound’s IUPAC name, 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide, reflects its substitution pattern:

-

A methyl group at position 5

-

A bromine atom at position 6

-

An amino group at position 3

-

A carboxylate ester at position 2

The molecular formula (C₇H₉Br₂N₃O₂) and weight (326.97 g/mol) were confirmed via mass spectrometry and elemental analysis . X-ray crystallography reveals a planar pyrazine ring with bond angles and lengths consistent with aromaticity, while the bromine and methyl groups introduce steric and electronic perturbations that influence reactivity .

Table 1: Structural Comparison with Related Pyrazine Derivatives

The hydrobromide salt form enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions.

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate hydrobromide typically involves multi-step protocols starting from simpler pyrazine precursors. Two primary methods dominate industrial production:

Hofmann Degradation and Bromination

A method detailed by Madhusudhan et al. begins with 5-methylpyrazine-2-carboxylic acid (7), which undergoes esterification with methanol and sulfuric acid to form the methyl ester (8). Subsequent amidation with ammonia yields the corresponding amide (9), which is subjected to Hofmann degradation using bromine (Br₂) in aqueous potassium hydroxide. This produces 2-amino-5-methylpyrazine (10), which is diazotized and brominated in situ to yield the target compound .

Reaction Conditions:

-

Temperature: -50°C for diazotization to prevent side reactions

-

Catalysts: None required for bromination

-

Yield: 75% after purification via trituration with n-hexane .

Transition Metal-Catalyzed Coupling

An alternative route employs palladium or nickel catalysts to introduce the bromine atom via cross-coupling reactions. For example, Suzuki-Miyaura coupling between a boronic acid derivative and a brominated pyrazine intermediate has been reported, though yields are lower (50–60%) compared to the Hofmann method.

Table 2: Comparison of Synthetic Methods

Pharmaceutical and Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume